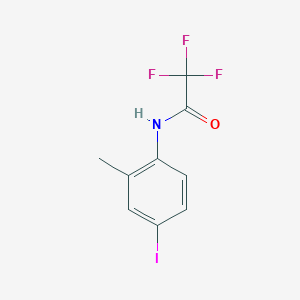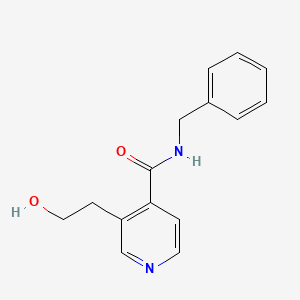
3-(2-hydroxyethyl)-n-(phenylmethyl)-4-pyridinecarboxamide
Overview
Description
3-(2-hydroxyethyl)-n-(phenylmethyl)-4-pyridinecarboxamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom, a hydroxyethyl group at the third position, and a carboxamide group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)-n-(phenylmethyl)-4-pyridinecarboxamide typically involves the reaction of 3-(2-hydroxyethyl)pyridine-4-carboxylic acid with benzylamine. The reaction is carried out under mild conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyethyl)-n-(phenylmethyl)-4-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: The major product is 3-(2-carboxyethyl)pyridine-4-carboxamide.
Reduction: The major product is N-benzyl-3-(2-aminoethyl)pyridine-4-carboxamide.
Substitution: The major products depend on the substituent introduced, such as N-alkyl or N-aryl derivatives.
Scientific Research Applications
3-(2-hydroxyethyl)-n-(phenylmethyl)-4-pyridinecarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a ligand in biochemical studies, helping to elucidate the binding interactions with various biological targets.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyethyl)-n-(phenylmethyl)-4-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and carboxamide groups may participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound within the active site of the target. This can lead to modulation of the target’s activity, resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Isonicotinamide: Pyridine-4-carboxamide, an isomer with the carboxamide group at the fourth position.
Nicotinamide: Pyridine-3-carboxamide, with the carboxamide group at the third position.
N-(2-hydroxyethyl)-3-pyridinecarboxamide: Similar structure but without the benzyl group.
Uniqueness
3-(2-hydroxyethyl)-n-(phenylmethyl)-4-pyridinecarboxamide is unique due to the presence of both the benzyl and hydroxyethyl groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s solubility, binding affinity, and overall bioactivity compared to its analogs.
Properties
CAS No. |
345311-05-9 |
|---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
N-benzyl-3-(2-hydroxyethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C15H16N2O2/c18-9-7-13-11-16-8-6-14(13)15(19)17-10-12-4-2-1-3-5-12/h1-6,8,11,18H,7,9-10H2,(H,17,19) |
InChI Key |
FLBGFYZICOBEIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=NC=C2)CCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

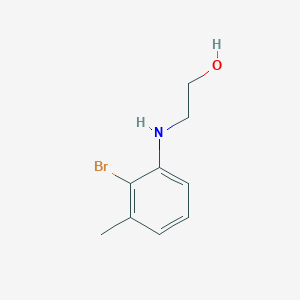
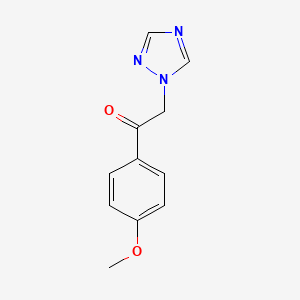
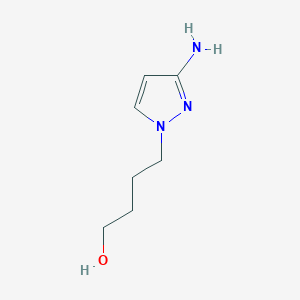
![[(2R,3S,4R)-4-acetyloxy-3-phenylmethoxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B8750216.png)

![6-(2-Chlorophenyl)-2-(methylthio)imidazo[1,2-A]pyrimido[5,4-E]pyrimidin-5(6H)-one](/img/structure/B8750232.png)
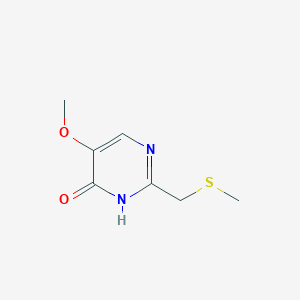
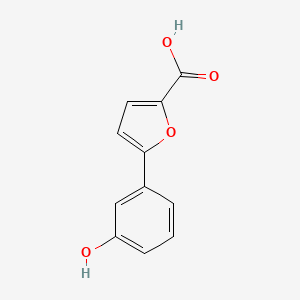
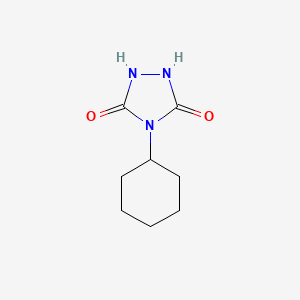
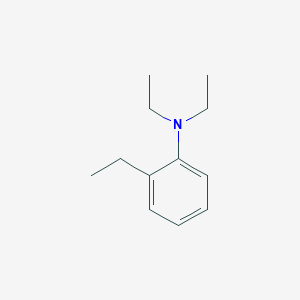
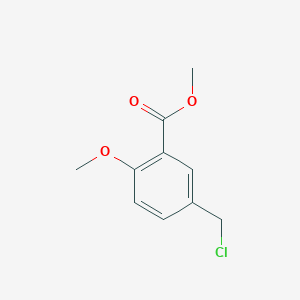
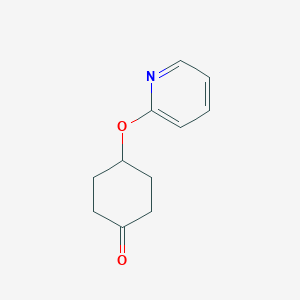
![6-Chloro-2-(4-methoxy-3,5-dimethylphenyl)oxazolo[4,5-C]pyridine](/img/structure/B8750279.png)
